Lysophosphatidylglycerol

Descripción

Propiedades

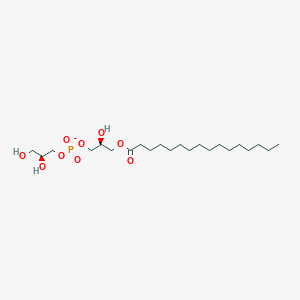

Fórmula molecular |

C22H44O9P- |

|---|---|

Peso molecular |

483.6 g/mol |

Nombre IUPAC |

[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |

InChI |

InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1 |

Clave InChI |

BVJSKAUUFXBDOB-SFTDATJTSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O |

Origen del producto |

United States |

Métodos De Preparación

Two-Stage Enzymatic Hydrolysis Using Phospholipase D and A2

The most widely documented method involves a two-step enzymatic process using phospholipase D (PLD) and phospholipase A2 (PLA2) in aqueous media.

First Stage: Phosphatidylglycerol (PG) Synthesis

In this step, lecithin (phosphatidylcholine) reacts with glycerol in an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.5–8.5) containing PLD. The reaction proceeds at 40°C for 3 hours, with typical substrate ratios of 5 g lecithin to 3 g glycerol per 100 mL buffer. PLD catalyzes the transphosphatidylation reaction, replacing the choline headgroup of lecithin with glycerol to form PG.

Second Stage: LPG Production via PLA2

The PG-rich aqueous phase is treated with PLA2, which hydrolyzes the sn-2 acyl chain of PG to yield LPG. Optimal conditions include:

Solvent Systems and Enzyme Removal

A critical innovation in patent JP2005261388A involves sequential solvent treatments to eliminate enzyme contaminants:

| Process Step | Solvent Treatment | Purpose |

|---|---|---|

| Post-PLD reaction | Polar solvent (e.g., acetone) | Precipitates and removes PLD |

| Post-PLA2 reaction | Lower alcohol (e.g., ethanol) | Denatures and eliminates PLA2 |

This approach avoids thermal denaturation, preserving LPG stability. The final product retains <0.5% residual enzyme activity.

Alternative Enzymatic Routes Using 2-Acyl Lysophospholipid Substrates

Substrate-Specific Modifications

Studies demonstrate that 2-acyl this compound serves as a precursor for LPG synthesis through acyl migration and enzymatic remodeling. Key findings include:

-

Acyl Chain Position Matters : PLA2 shows 4.2-fold higher activity toward 2-acyl lysophosphatidylethanolamine compared to 2-acyl LPG.

-

Solvent Optimization : Diethyl ether (20% v/v) enhances reaction efficiency by maintaining enzyme stability in biphasic systems.

Representative Reaction Scheme

-

Substrate : 2-[14C]acyl this compound (688 cpm/nmol)

-

Catalyst : Envelope fraction of E. coli (100 µg/mL)

-

Conditions : 30°C, pH 7.0, 60-minute incubation

Purification and Analytical Validation

Extraction Protocols

Post-synthesis purification employs lipidomics-grade techniques:

Quality Control Metrics

-

Stability : No degradation after 6 months at -80°C in ethanol

-

Structural Validation : NMR confirms sn-1 acyl chain configuration (δ 4.15 ppm, glycerol backbone protons).

Comparative Analysis of Synthesis Methods

Table 1: Efficiency Metrics for LPG Preparation Techniques

| Parameter | Two-Stage PLD/PLA2 | 2-Acyl Substrate Method |

|---|---|---|

| Reaction Time | 4.5 hours | 1 hour |

| Yield (mol%) | 89% | 72% |

| Enzyme Cost (USD/g LPG) | $12.50 | $18.20 |

| Scalability | Industrial (100+ L) | Lab-scale (<1 L) |

Key trade-offs emerge: the PLD/PLA2 method offers superior yields and scalability, while 2-acyl substrate approaches enable faster small-batch production.

Análisis De Reacciones Químicas

Tipos de reacciones: El lisofosfatidilglicerol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en la porción de ácido graso, lo que lleva a la formación de derivados de lisofosfatidilglicerol oxidados.

Reducción: Las reacciones de reducción pueden dirigirse al grupo fosfato, convirtiéndolo en derivados de fosfito o hipo fosfito.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular, a menudo en presencia de catalizadores metálicos.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan en condiciones anhidras.

Productos principales:

Oxidación: Derivados de lisofosfatidilglicerol oxidados.

Reducción: Derivados de fosfito o hipo fosfito reducidos.

Sustitución: Derivados de éster o éter de lisofosfatidilglicerol.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Lysophosphatidylglycerol's diverse biological functions have led to its exploration in several therapeutic contexts:

- Cancer Therapy : LPG's ability to modulate cell proliferation and migration makes it a candidate for cancer treatment strategies. Studies have shown that it can inhibit the binding of lysophosphatidic acid (another lysophospholipid) to its receptors, potentially reducing tumor cell invasiveness .

- Inflammatory Diseases : Given its role in inhibiting inflammatory responses, LPG may be useful in treating conditions characterized by excessive inflammation, such as autoimmune diseases or chronic inflammatory disorders .

- Neuroprotection : The neuroprotective effects observed with LPG suggest its potential application in neurodegenerative diseases. By promoting neurite outgrowth and modulating immune responses within the nervous system, LPG could aid in neuroregenerative therapies .

Inhibition of Phagocyte Activation

A study demonstrated that this compound effectively inhibited chemotactic migration in human neutrophils and monocytes when stimulated with FPRL1 agonists. This finding suggests its potential as a therapeutic agent for controlling excessive inflammatory responses .

Modulation of Immune Responses

Another investigation highlighted how LPG suppressed IL-2 production by T cells through specific receptor interactions. This immune-modulatory role indicates its potential use in therapies aimed at regulating immune responses during infections or autoimmune conditions .

Summary Table of Biological Effects

| Biological Effect | Description | Potential Applications |

|---|---|---|

| Inhibition of Chemotaxis | Blocks migration of phagocytes via FPRL1 inhibition | Anti-inflammatory therapies |

| Calcium Signaling | Induces intracellular calcium increase | Modulation of cellular activation |

| Cell Migration | Enhances neurite outgrowth and fibroblast migration | Neuroprotection, wound healing |

| Immune Modulation | Suppresses IL-2 production in T cells | Autoimmune disease management |

| Cancer Cell Interaction | Inhibits binding of lysophosphatidic acid to receptors | Cancer treatment strategies |

Mecanismo De Acción

El lisofosfatidilglicerol ejerce sus efectos a través de varios objetivos moleculares y vías:

Objetivos moleculares: Interactúa con receptores específicos en la superficie celular, como los receptores acoplados a proteínas G (GPCR), para iniciar cascadas de señalización.

Vías implicadas: El lisofosfatidilglicerol activa vías de señalización como la vía de la fosfoinosítido 3-quinasa (PI3K)/Akt y la vía de la proteína quinasa activada por mitógenos (MAPK).

Comparación Con Compuestos Similares

El lisofosfatidilglicerol es único entre los lisofosfolípidos debido a su estructura específica y funciones biológicas. Los compuestos similares incluyen:

Ácido lisofosfatídico: Conocido por su papel en la proliferación y migración celular.

Lisofosfatidilcolina: Involucrado en la estructura de la membrana y la señalización.

Lisofosfatidiletanolamina: Juega un papel en la fusión de la membrana y la señalización celular.

Lisofosfatidilinositol: Involucrado en la señalización intracelular y la dinámica de la membrana.

Cada uno de estos compuestos tiene actividades y funciones biológicas distintas, lo que destaca las propiedades únicas del lisofosfatidilglicerol en varios procesos fisiológicos y patológicos .

Q & A

Q. What methodologies are recommended for isolating lysophosphatidylglycerol (LPG) from biological samples?

The Bligh-Dyer method is a foundational technique for lipid extraction, involving homogenization of tissues with chloroform-methanol mixtures to separate lipids (chloroform layer) from non-lipids (methanolic layer). This method is rapid (~10 minutes), reproducible, and minimizes lipid degradation, making it suitable for LPG isolation from diverse tissues . For LPG-specific purification, chromatographic techniques (e.g., TLC or HPLC) coupled with mass spectrometry are recommended to resolve LPG from structurally similar lysophospholipids.

Q. How can researchers detect and quantify LPG in complex biological matrices?

- Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity and specificity for LPG quantification. For example, metabolomic studies have used LC-MS to compare serum LPG levels in asthma subtypes, achieving area-under-curve (AUC) values ≥70% for biomarker identification .

- Immunodetection : Anti-LPGAT1 antibodies (e.g., ab70076) can identify LPG-metabolizing enzymes via Western blot. However, discrepancies between predicted (44 kDa) and observed (37 kDa) band sizes highlight the need for validation using knockout controls or peptide blocking .

Q. What are the primary biological roles of LPG in model organisms?

LPG serves as a substrate for phospholipid remodeling (e.g., via LPGAT1) and influences membrane dynamics. In bacteria, LPG accumulation disrupts membrane integrity due to its detergent-like properties . In eukaryotes, LPG is a precursor for cardiolipin synthesis, critical for mitochondrial function . Studies in Eriocheir sinensis (Chinese mitten crab) reveal LPGAT expression correlates with ovarian development, suggesting roles in lipid storage and reproductive physiology .

Advanced Research Questions

Q. How does LPGAT1 regulate mitochondrial lipid homeostasis and autophagy?

LPGAT1 catalyzes LPG reacylation to phosphatidylglycerol (PG), a precursor for cardiolipin. CGI-58, a this compound acyltransferase, promotes autophagy by enhancing PG synthesis, which supports mitophagy (mitochondrial turnover). Overexpression of CGI-58 activates AMPK and inhibits mTORC1, shifting cells toward catabolic states . Dysregulation of this pathway is implicated in Barth syndrome, where defective PG/cardiolipin remodeling leads to mitochondrial dysfunction .

Q. What experimental strategies address contradictions in LPG metabolic pathways?

- Enzyme specificity assays : Recombinant protein studies (e.g., using Sf9 insect cells) clarify substrate preferences. For example, CGI-58 shows exclusive activity toward LPG, not other lysophospholipids .

- Genetic knockdown/overexpression : Silencing LPGAT1 in C2C12 cells reduces PG levels, while CRISPR/Cas9-mediated LCLAT1 knockout validates its dual this compound/lysocardiolipin acyltransferase activity .

- Metabolic tracing : Isotope-labeled fatty acids (e.g., ¹⁴C-linoleate) track LPG incorporation into PG/cardiolipin, resolving remodeling defects in Barth syndrome .

Q. How does LPG influence membrane protein structure and function?

LPG’s detergent-like properties enable solubilization of transmembrane proteins (e.g., CFTR) for structural studies . In membrane-mimetic environments (e.g., this compound micelles), LPG stabilizes α-helical conformations in peptides, counteracting Pro-induced helix destabilization observed in aqueous environments . This property is critical for studying integral membrane proteins with Pro-rich domains.

Q. What are the implications of LPG as a biomarker in inflammatory diseases?

Elevated serum LPG levels correlate with eosinophilic asthma, distinguishing it from neutrophilic subtypes. Targeted metabolomics (LC-MS) and partial least squares discriminant analysis (PLS-DA) are key for identifying LPG as a biomarker . Mechanistically, LPG inhibits formyl peptide receptor-like-1 (FPRL1)-mediated chemotaxis and IL-1β production in phagocytes, suggesting anti-inflammatory roles .

Methodological Considerations

Q. How to validate LPG-related enzyme activity in vitro?

Q. What are the challenges in studying LPG remodeling in mitochondrial membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.